2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N-methyl-N-(114C)methylethanamine
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Overview
Description
2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N-methyl-N-(114C)methylethanamine is a complex organic compound that features a pyridazinylmethyl group attached to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N-methyl-N-(114C)methylethanamine typically involves multiple steps, starting with the preparation of the indene and pyridazine intermediates. The indene structure can be synthesized through cyclization reactions, while the pyridazine moiety is often prepared via condensation reactions involving hydrazine derivatives and diketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N-methyl-N-(114C)methylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N-methyl-N-(114C)methylethanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit similar pharmacological activities.
Indene Derivatives: These compounds share the indene structure and are used in various chemical and biological applications.
Uniqueness
2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N-methyl-N-(114C)methylethanamine is unique due to its combination of the indene and pyridazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1190929-44-2 |
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Molecular Formula |
C18H20FN3 |
Molecular Weight |
299.36 g/mol |
IUPAC Name |
2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N-methyl-N-(114C)methylethanamine |
InChI |
InChI=1S/C18H20FN3/c1-22(2)9-7-13-10-14-11-15(19)5-6-17(14)18(13)12-16-4-3-8-20-21-16/h3-6,8,11H,7,9-10,12H2,1-2H3/i1+2 |
InChI Key |
YVEWHDHDFNFTCD-NJFSPNSNSA-N |
Isomeric SMILES |
CN([14CH3])CCC1=C(C2=C(C1)C=C(C=C2)F)CC3=NN=CC=C3 |
Canonical SMILES |
CN(C)CCC1=C(C2=C(C1)C=C(C=C2)F)CC3=NN=CC=C3 |
Origin of Product |
United States |
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